REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[NH:8])=[CH:5][CH:4]=1.[OH:12][CH:13](O)[C:14](=O)[CH3:15].[Cl-].[NH4+]>[OH-].[NH4+]>[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[NH:8][C:14]([CH2:13][OH:12])=[CH:15][N:9]=2)=[CH:5][CH:4]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=C(C(=N)N)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(C)=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling to room temperature a the solid
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C=1NC(=CN1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |